

Structural Characterization of (E)-Nitrosobenzene Dimer: A Technical Guide

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Compound of Interest		
Compound Name:	Nitrosobenzene dimer	
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Abstract: Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-dimer equilibrium. In the solid state, nitrosobenzene typically forms a dimeric structure, known as an azodioxybenzene, which can exist as (Z) and (E) isomers. This technical guide provides an in-depth overview of the structural characterization of the (E)-nitrosobenzene dimer, also referred to as trans-azobenzene dioxide. It consolidates data from key analytical techniques, presents detailed experimental protocols, and illustrates the underlying chemical relationships, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

The (E)-**nitrosobenzene dimer** is the more stable of the two dimeric forms in the gas phase.[1] It is a colorless solid, in contrast to the colored monomeric form.[2] The fundamental properties of the dimer are summarized below.



Property	Value	Reference
Molecular Formula	C12H10N2O2	[3][4]
Molecular Weight	214.22 g/mol	[3][4]
IUPAC Name	(E)-oxido- [oxido(phenyl)azaniumylidene] -phenylazanium	[3]
CAS Registry Number	35506-28-6	[3][4]
Synonyms	trans-Nitrosobenzene dimer, trans-Diazoxybenzene	[3]

Solid-State Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the (E)-**nitrosobenzene dimer** in the solid state. The crystal structure confirms the trans arrangement of the two nitroso groups.[5] A crystallographic study of a co-crystal containing the **nitrosobenzene dimer** provided key structural parameters.[6]

Table 1: Selected Crystallographic Data for Nitrosobenzene Dimer

This data provides insight into the geometry of the central azodioxy core and its connection to the phenyl rings.



nitrosobenzene dimer)[6]

Parameter	Bond Length (Å)	Angle (°)
N(2)-N(2)*	1.128(6)	-
N(2)-O(2)	1.301(5)	-
N(2)-C(41)	1.564(5)	-
O(1)-N(1)-C(1)	-	116.86(18)
O(1)-N(1)-C(31)	-	119.32(17)
C(1)-N(1)-C(31)	-	123.82(18)
(Data sourced from a co- crystal structure containing the		

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Suitable single crystals of the nitrosobenzene dimer are typically grown by slow evaporation of a saturated solution or by controlled cooling.
- Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. The atomic positions are identified and the structural model is refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Solution-State Characterization: Spectroscopic Methods

In solution, a dynamic equilibrium exists between the monomeric nitrosobenzene and its (Z) and (E) dimeric forms.[7][8] Spectroscopic techniques are essential for studying this equilibrium and characterizing the structure in the solution phase.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the monomer-dimer equilibrium and the distinct chemical environments of the nuclei in each species.[7] Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the characterization of the individual dimer forms. [7][9]

Nucleus	Species	Chemical Shift (δ, ppm)	Solvent	Notes
¹ H	Monomer	7.907 (ortho), 7.20-7.75 (meta, para)	CDCl₃	Rotation about the C-NO bond is fast on the NMR timescale.[10] [11]
13C	Dimer	Varies by substituent	CDCl3 / CD2Cl2	The chemical shifts in the dimeric forms are very different from the monomer.[9]
¹⁵ N	Dimer	CSA = 285 ppm	Solid-State	The ¹⁵ N chemical shift anisotropy (CSA) is significantly different from the monomer (1479 ppm), reflecting the different electronic structure.[2]

Experimental Protocol: NMR Spectroscopy



- Sample Preparation: A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.[9][10]
- Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).
- Variable Temperature (VT) Studies: To study the monomer-dimer equilibrium, spectra are recorded at various temperatures. At lower temperatures, the equilibrium shifts towards the dimer forms.[7]
- 2D NMR: Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to measure the kinetics of the dimer dissociation.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dimer and to study its fragmentation patterns. While nitroso compounds can be challenging to analyze, techniques like chemical ionization can be employed.[12]

Table 3: Mass Spectrometry Data

lon	m/z (Mass-to- Charge Ratio)	Method	Notes
[M + NH ₄] ⁺	232.1	Chemical Ionization (CI)	Adduct with ammonium, often observed for nitro compounds.[12]
[2M + NH ₄] ⁺	446.2	Chemical Ionization (CI)	A cluster ion indicating the presence of the dimer.[12]

Experimental Protocol: Mass Spectrometry

 Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.



- Ionization: A soft ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), is often preferred to minimize fragmentation and preserve the dimeric structure in the gas phase.
- Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, particularly the N-O and N-N bonds within the azodioxy core. It can be used to distinguish between monomer and dimer forms and has been used to track the formation of heterodimers in solid-state reactions.[1]

Experimental Protocol: Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with potassium bromide powder and pressing it into a disk. Alternatively, the sample can be analyzed as a mull in Nujol.
- Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Monomer-Dimer Equilibrium and Thermodynamics

The reversible dimerization is a defining characteristic of aromatic C-nitroso compounds.[13] In solution, the (E)-dimer exists in equilibrium with the (Z)-dimer and the monomer. The position of this equilibrium is influenced by temperature, solvent, and substituents on the aromatic ring.[7] [8]





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Caption: Monomer-dimer equilibrium of nitrosobenzene in solution.

Thermodynamic parameters for the dissociation of the dimers into monomers have been calculated from NMR studies, providing quantitative insight into the stability of the dimeric species.[8]

Table 4: Thermodynamic Data for Dimer Dissociation

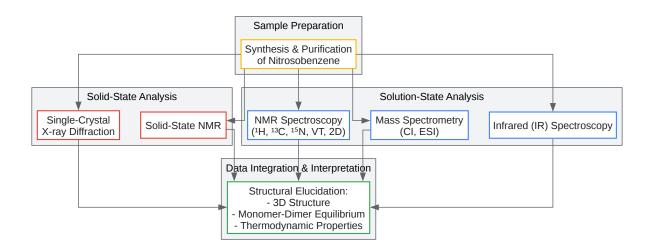


Dimer Isomer	ΔH (kJ mol ⁻¹)	ΔS (J K ⁻¹ mol ⁻¹)	ΔG (298.15 K) (kJ mol ⁻¹)
(E)-Dimer	Data not specified in abstracts	Data not specified in abstracts	Data not specified in abstracts
(Z)-Dimer	Data not specified in abstracts	Data not specified in abstracts	Data not specified in abstracts
(Qualitative and quantitative			
thermodynamic data			
for these equilibria			
have been calculated,			
though specific values			
for the parent (E)-			
dimer were not			
available in the			
provided search			
results.)[7][8]			

Experimental and Analytical Workflow

The comprehensive characterization of the (E)-**nitrosobenzene dimer** involves a multi-technique approach, integrating methods for both solid-state and solution-state analysis.





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Caption: Workflow for the structural characterization of nitrosobenzene dimer.

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